molecular formula C7H20Cl2N2 B3043178 (2-Amino-3-methylbutyl)dimethylamine dihydrochloride CAS No. 773045-76-4

(2-Amino-3-methylbutyl)dimethylamine dihydrochloride

Cat. No. B3043178
CAS RN: 773045-76-4
M. Wt: 203.15
InChI Key: BQFDXJRMHGZPKD-UHFFFAOYSA-N
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Description

“(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is a synthetic compound . It is also known as DMBA. The IUPAC name for this compound is N1,N1,3-trimethylbutane-1,2-diamine dihydrochloride . The CAS Number is 403712-70-9 .


Molecular Structure Analysis

The molecular formula of “(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is C7H20Cl2N2 . The molecular weight is 203.15 . The InChI Code is 1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H .


Physical And Chemical Properties Analysis

“(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is a powder . It is stored at room temperature .

Scientific Research Applications

1. Bronchodilation and Antiallergic Properties

(2-Amino-3-methylbutyl)dimethylamine dihydrochloride has been investigated for its bronchodilator and antiallergic properties. In a double-blind, placebo-controlled study, the compound demonstrated effectiveness in blocking exercise-induced reduction in FEV1, improving asthma disability scores, and increasing FEV1 2 hours after oral administration in adult asthmatic patients (Cho et al., 1981).

2. Anticholinesterase Drug Development

Another application of this compound is in the development of anticholinesterase drugs. The patented group N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, a derivative of (2-Amino-3-methylbutyl)dimethylamine dihydrochloride, was studied for its anticholinesterase activity. This compound, named aminostigmine, underwent preliminary clinical testing and showed promising results (Prozorovskii et al., 2004).

3. Synthesis of Therapeutic Agents

This chemical is also significant in the synthesis of therapeutic agents, such as sibutramine, used in the treatment of obesity. Key steps in its synthesis include Grignard–reduction reactions, demonstrating the chemical's utility in complex pharmaceutical processes (Jeffery et al., 1996).

4. Role in Metabolic Processes

The metabolism of drugs containing (2-Amino-3-methylbutyl)dimethylamine dihydrochloride, such as sibutramine, involves cytochrome P450 enzymes. These enzymes are crucial in forming pharmacologically active metabolites, highlighting the compound's significance in human metabolic processes (Bae et al., 2008).

5. Antimicrobial Activity

A series of derivatives of (2-Amino-3-methylbutyl)dimethylamine dihydrochloride displayed interesting antimicrobial activity. Compounds like 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide showed higher activity compared to reference drugs against Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).

6. Deaminase Activity Assay

The compound has been used in developing methods for assaying deaminase activity. This includes the conversion of methylamine and dimethylamine formed from drugs containing N,N-dimethyl or N-methyl groups, providing insights into enzyme activities related to drug metabolism (Yamada et al., 1993).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-N,1-N,3-trimethylbutane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFDXJRMHGZPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-3-methylbutyl)dimethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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